molecular formula C15H15ClN8 B12240136 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B12240136
M. Wt: 342.78 g/mol
InChI Key: GVLCFBGTPFOMNQ-UHFFFAOYSA-N
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Description

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with piperazine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach includes the reaction of 5-chloropyrimidine with piperazine under controlled conditions to form an intermediate, which is then reacted with a pyrazole derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the pyrimidine ring .

Scientific Research Applications

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15ClN8

Molecular Weight

342.78 g/mol

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine

InChI

InChI=1S/C15H15ClN8/c16-12-10-17-15(18-11-12)23-8-6-22(7-9-23)13-2-3-14(21-20-13)24-5-1-4-19-24/h1-5,10-11H,6-9H2

InChI Key

GVLCFBGTPFOMNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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